3-Hydroxy-2-nitrobenzoic acid
Overview
Description
3-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group (-OH) at the third position and a nitro group (-NO2) at the second position. This compound is known for its applications in various fields, including analytical chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, concentration of reactants, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, where it reacts with alcohols in the presence of acid catalysts to form esters.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group (e.g., aldehyde or carboxylic acid) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols with acid catalysts (e.g., sulfuric acid) for esterification.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 3-Hydroxy-2-aminobenzoic acid.
Substitution: Esters of this compound.
Oxidation: 3-Hydroxy-2-carboxybenzoic acid.
Scientific Research Applications
3-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:
Analytical Chemistry: It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and proteins.
Material Science: The compound is used in the synthesis of various organic materials and polymers.
Biological Research: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industrial Applications: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitrobenzoic acid depends on its chemical reactivity. In MALDI mass spectrometry, it acts as an oxidizing matrix, facilitating the ionization and fragmentation of analytes by providing a-series ions with higher intensity compared to conventional matrices . The nitro group plays a crucial role in the oxidation process, while the hydroxyl group enhances the compound’s ability to form hydrogen bonds with analytes, improving ionization efficiency.
Comparison with Similar Compounds
3-Hydroxy-2-nitrobenzoic acid can be compared with other hydroxynitrobenzoic acids, such as:
- 2-Hydroxy-3-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Hydroxy-6-nitrobenzoic acid
- 3-Hydroxy-4-nitrobenzoic acid
- 3-Hydroxy-5-nitrobenzoic acid
- 4-Hydroxy-2-nitrobenzoic acid
- 4-Hydroxy-3-nitrobenzoic acid
- 5-Hydroxy-2-nitrobenzoic acid
Among these, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. For instance, the position of the hydroxyl and nitro groups affects the compound’s ability to act as an oxidizing matrix in MALDI mass spectrometry, making it more effective in certain analytical applications compared to its isomers .
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBKQKRDJPBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975623 | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-00-6 | |
Record name | 602-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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